molecular formula C16H13N5O2S2 B2838564 N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-69-5

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2838564
CAS No.: 1021055-69-5
M. Wt: 371.43
InChI Key: LXODGCAJLIGSFO-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound featuring a thiazole ring, a pyridazine ring, and a benzamide moiety

Scientific Research Applications

Chemistry

In chemistry, N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The thiazole and pyridazine rings are known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Future Directions

The future directions for “N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new drugs with lesser side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridazine Ring: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and diketones.

    Coupling with Benzamide: The final step involves coupling the thiazole-pyridazine intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl group in the thiazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazole and pyridazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide
  • **2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide

Uniqueness

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)benzamide is unique due to its specific combination of thiazole, pyridazine, and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c22-13(19-16-17-8-9-24-16)10-25-14-7-6-12(20-21-14)18-15(23)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXODGCAJLIGSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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